Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring and a pyrimidine ring. The presence of amino and ester functional groups further enhances its chemical reactivity and potential for modification.
Mechanism of Action
Target of Action
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a structural analog of quinazolines . It has been studied for its anti-proliferative properties, particularly against breast cancer cells
Mode of Action
The compound interacts with its targets, leading to changes in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells)
Biochemical Pathways
The compound likely affects biochemical pathways related to cell proliferation and growth. In studies, it has been shown to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line . This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting cell proliferation.
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is a decrease in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells . The most toxic to MCF-7 was a related compound with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by another compound (IC 50 28.89 μg/mL or IC 50 0.11 μM) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a process used in the synthesis of structurally diverse triazolopyrimidines, is known to be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups . .
Biochemical Analysis
Biochemical Properties
Thienopyrimidines, which are structural analogs of quinazolines, have been shown to have various biological activities . They are often used in the study of anti-proliferative properties .
Cellular Effects
Some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have been synthesized and their cyto- and phototoxicity against BALB 3T3 cells were established by an in vitro 3T3 NRU test . The results indicate that these compounds are not cytotoxic or phototoxic .
Molecular Mechanism
Thienopyrimidines have been demonstrated to have significant and various pharmacological properties, such as antibacterial, antiviral, anti-inflammatory, antiprotozoal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a thiophene derivative with a suitable nitrogen-containing compound. For example, 2,5-dimethylthiophene can be reacted with cyanamide under acidic conditions to form the thieno[2,3-d]pyrimidine core.
Amination: The introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions. This can involve the reaction of the thieno[2,3-d]pyrimidine intermediate with an amine source such as ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using ethanol and a suitable catalyst, such as sulfuric acid, to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the amino group or other reducible functionalities. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at various positions on the thieno[2,3-d]pyrimidine core. Halogenation followed by nucleophilic substitution is a common approach.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives:
This compound: Known for its specific substitution pattern and potential biological activities.
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These compounds have variations in the alkyl group at the 2-position, which can influence their biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidine-6-carboxamides: These derivatives have an amide group instead of an ester, which can affect their solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDWYJFDWFUGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923747-62-0 |
Source
|
Record name | ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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